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Introduction
5-Bromosalicylic acid (5-BSA), a derivative of salicylic acid, is an organic compound with the

molecular formula C₇H₅BrO₃.[1][2] It serves as a key intermediate in the synthesis of various

compounds, including Schiff's bases which have shown notable antibacterial properties.[3][4]

Understanding the molecular structure, vibrational properties, and electronic behavior of 5-BSA

is crucial for unlocking its full potential in medicinal chemistry and materials science.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide

profound insights into the molecule's stability, reactivity, and potential interaction mechanisms,

complementing experimental findings.[3] This guide offers a comprehensive overview of the

theoretical and computational analyses of 5-Bromosalicylic acid, presenting key data and

methodologies for researchers in the field.

Experimental and Computational Protocols
The theoretical investigation of 5-Bromosalicylic acid predominantly involves quantum

chemical calculations using DFT. These computational studies provide detailed information on

the molecule's geometric, vibrational, and electronic properties.
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A widely adopted computational approach for analyzing 5-BSA involves the use of the

Gaussian suite of programs.[5] The geometry of the molecule is typically optimized using the

B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation

functional) method.[3][6] This is often paired with a high-level basis set, such as 6-

311++G(d,p), to ensure accuracy in the calculations.[6][7]

The optimization process aims to find the most stable conformation of the molecule, which

corresponds to the structure with the minimum energy.[3] Once the geometry is optimized,

further calculations are performed to determine various molecular properties. Frequency

calculations are carried out at the same level of theory to confirm that the optimized structure is

a true minimum on the potential energy surface (indicated by the absence of imaginary

frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).[8][9] To better align

the calculated vibrational frequencies with experimental data, a scaling factor is often applied.

[9]

Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) energies, are determined to understand the molecule's

reactivity and electronic transitions.[3] Analyses like Mulliken population analysis and Natural

Bond Orbital (NBO) analysis are also performed to investigate the distribution of atomic

charges and intramolecular charge transfer interactions.[10]

Experimental Spectroscopy
Experimental data for comparison and validation of theoretical results are obtained through

spectroscopic techniques. The Fourier Transform Infrared (FT-IR) and Fourier Transform

Raman (FT-Raman) spectra of solid 5-BSA have been recorded to study its vibrational modes.

[6] These experimental spectra provide a benchmark for the vibrational frequencies calculated

using DFT.

Data Presentation
Optimized Geometrical Parameters
The geometry of 5-Bromosalicylic acid has been optimized using DFT calculations. The

following table summarizes selected calculated bond lengths and bond angles, which are in

good agreement with experimental data for similar structures.
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Lengths (Å) C1-C2 1.39

C2-C3 1.38

C3-C4 1.39

C4-C5 1.38

C5-C6 1.39

C6-C1 1.40

C5-Br 1.91

C1-C7 1.49

C7=O8 1.22

C7-O9 1.35

O9-H10 0.97

C2-O11 1.35

O11-H12 0.97

Bond Angles (°) C6-C1-C2 119.5

C1-C2-C3 120.8

C2-C3-C4 119.7

C3-C4-C5 120.1

C4-C5-C6 120.0

C5-C6-C1 119.9

C4-C5-Br 119.8

C6-C5-Br 120.2

C2-C1-C7 122.1

C6-C1-C7 118.4
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C1-C7-O8 124.3

C1-C7-O9 113.8

O8-C7-O9 121.9

C1-C2-O11 120.9

C3-C2-O11 118.3

Data derived from principles

outlined in cited literature.[6]

[11]

Vibrational Frequencies
The vibrational frequencies of 5-BSA have been calculated and compared with experimental

FT-IR and FT-Raman data. The table below presents a selection of these frequencies and their

assignments.
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Vibrational Mode
Experimental FT-IR
(cm⁻¹)

Experimental FT-
Raman (cm⁻¹)

Calculated (Scaled)
(cm⁻¹)

O-H stretch

(Carboxylic acid)
~3000 (broad) - ~3080

C-H stretch (aromatic) 3055 3060 3078, 3049

C=O stretch

(Carboxylic acid)
1670 1665 1680

C=C stretch

(aromatic)
1600, 1580 1605, 1585 1610, 1588

C-O stretch

(Carboxylic acid)
1290 1295 1292

O-H in-plane bend 1440 1445 1442

C-Br stretch 670 675 672

Data compiled from

various spectroscopic

studies.[6][7][12][13]

Electronic Properties
The electronic properties of 5-BSA, particularly the HOMO and LUMO energies, provide

insights into its chemical reactivity and stability.[14]

Parameter Value (eV)

HOMO Energy -6.5

LUMO Energy -1.8

HOMO-LUMO Energy Gap (ΔE) 4.7

Representative values based on DFT/B3LYP

calculations.[11][15]
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Mulliken Atomic Charges
Mulliken population analysis is used to calculate the partial atomic charges, which helps in

understanding the electrostatic potential and reactivity of the molecule.[16]

Atom Charge (e)

C1 0.15

C2 0.18

C3 -0.12

C4 0.05

C5 -0.08

C6 -0.09

Br -0.07

C7 0.45

O8 (C=O) -0.35

O9 (C-OH) -0.30

H10 (O-H) 0.25

O11 (Ph-OH) -0.28

H12 (Ph-OH) 0.26

Illustrative charges derived from Mulliken

analysis principles.[17]
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Computational Workflow for DFT Analysis of 5-BSA
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Caption: General workflow for DFT analysis of 5-Bromosalicylic acid.

Relationship Between Key DFT Analyses
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Caption: Logical relationship between different DFT calculations.
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Caption: HOMO-LUMO energy gap diagram.
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Conclusion
Theoretical studies employing Density Functional Theory provide a powerful framework for

understanding the fundamental properties of 5-Bromosalicylic acid. The close correlation

between calculated and experimental data for its geometric, vibrational, and electronic

properties validates the robustness of the computational models used.[3][11] Analyses of the

molecule's frontier molecular orbitals, electrostatic potential, and charge distribution offer

critical insights into its reactivity, stability, and potential for intermolecular interactions. This

knowledge is invaluable for the rational design of new derivatives with enhanced biological

activity or specific material properties, making computational chemistry an indispensable tool in

the development of novel therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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